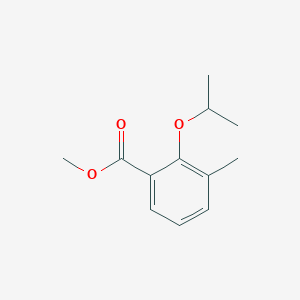
Methyl 3-methyl-2-propan-2-yloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-propan-2-yloxybenzoate is a benzoic acid derivative featuring a methyl ester group, a methyl substituent at the 3-position, and a propan-2-yloxy (isopropoxy) group at the 2-position of the aromatic ring. Its IUPAC name reflects the esterification of the carboxylic acid group (as methyl ester) and the spatial arrangement of substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-propan-2-yloxybenzoate typically involves the esterification of 3-methyl-2-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-propan-2-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 3-methyl-2-propan-2-yloxybenzoic acid.
Reduction: 3-methyl-2-propan-2-yloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-methyl-2-propan-2-yloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-propan-2-yloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-methyl-2-propan-2-yloxybenzoate with structurally related benzoate esters, emphasizing how substituent variations impact properties:
Table 1: Structural and Functional Comparison of Benzoate Derivatives
| Compound Name | Molecular Formula | Substituent Positions & Groups | Key Features/Applications |
|---|---|---|---|
| This compound | C₁₂H₁₆O₃ | 2-(isopropoxy), 3-(methyl), ester | Lipophilic ester; potential use in drug delivery systems (inferred from analogs) |
| Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate | C₁₂H₁₇NO₂ | 4-(isopropylamino), 3-(methyl), ester | Amino group enhances hydrogen bonding; antimicrobial activity |
| Methyl 4-aminobenzoate | C₈H₉NO₂ | 4-(amino), ester | Polar due to amino group; used in dyes and sunscreens |
| Methyl 2-(3-methyl-2-thenoyl)benzoate | C₁₄H₁₂O₃S | Thienyl ketone at 2-position, ester | Unique substitution pattern; studied for bioactivity |
| Methyl 3-(2-chloropropan-2-yl)benzoate | C₁₁H₁₃ClO₂ | 3-(chloroisopropyl), ester | Chlorine increases electrophilicity; agrochemical intermediate |
| Methyl anthranilate | C₈H₉NO₂ | 2-(amino), ester | Fragrance/flavor agent; high water solubility |
Key Comparative Insights:
Substituent Effects on Polarity and Solubility: The isopropoxy group in the target compound increases lipophilicity compared to polar substituents like amino (e.g., Methyl 4-aminobenzoate) or hydroxyl groups. This reduces water solubility but enhances compatibility with lipid membranes, a trait advantageous in drug design . Methyl anthranilate, with an amino group at position 2, exhibits higher polarity and water solubility due to hydrogen bonding, contrasting with the target compound’s isopropoxy-driven hydrophobicity .
Reactivity and Stability: The ester group in all compounds is susceptible to hydrolysis, but steric hindrance from bulky substituents (e.g., isopropoxy or chloroisopropyl) slows this reaction. For example, Methyl 3-(2-chloropropan-2-yl)benzoate’s chlorine substituent may stabilize the ester against nucleophilic attack . Electron-withdrawing groups (e.g., nitro in Methyl 3-methyl-4-nitrobenzoate) increase electrophilicity, whereas electron-donating groups (e.g., amino in Methyl 4-aminobenzoate) enhance resonance stabilization .
Biological Activity: Amino-substituted analogs (e.g., Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate) often show antimicrobial or receptor-binding activity due to hydrogen-bonding capabilities . Thienyl or halogen-substituted derivatives (e.g., Methyl 2-(3-methyl-2-thenoyl)benzoate) are explored for unique bioactivities, suggesting that the target compound’s isopropoxy group could similarly modulate interactions with biological targets .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-methyl-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-11-9(3)6-5-7-10(11)12(13)14-4/h5-8H,1-4H3 |
InChI Key |
PTUABQPTVYIVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















